molecular formula C4H10N2O B8379949 cis-4-Aminopyrrolidin-3-ol

cis-4-Aminopyrrolidin-3-ol

Cat. No.: B8379949
M. Wt: 102.14 g/mol
InChI Key: ZCZJKVCIYONNJR-IUYQGCFVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-4-Aminopyrrolidin-3-ol is a chiral pyrrolidine-based amino alcohol of high interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a privileged saturated scaffold that allows for an efficient exploration of pharmacophore space due to its sp3-hybridization and non-planar structure, which provides greater three-dimensional coverage compared to flat aromatic rings . Compounds featuring both amine and alcohol functional groups on a pyrrolidine scaffold are highly versatile building blocks. They are widely used as chiral auxiliaries in asymmetric synthesis, as effective catalysts, and as key intermediates for the synthesis of more complex, biologically active molecules . The presence of multiple stereocenters, a hallmark of such structures, is a strategic feature for generating selective ligands for enantioselective proteins, a crucial consideration in the development of new pharmaceuticals . Researchers can leverage this compound to modulate the physicochemical parameters of drug candidates, potentially improving solubility and optimizing their overall pharmacokinetic profile . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C4H10N2O

Molecular Weight

102.14 g/mol

IUPAC Name

(3R,4S)-4-aminopyrrolidin-3-ol

InChI

InChI=1S/C4H10N2O/c5-3-1-6-2-4(3)7/h3-4,6-7H,1-2,5H2/t3-,4+/m0/s1

InChI Key

ZCZJKVCIYONNJR-IUYQGCFVSA-N

Isomeric SMILES

C1[C@@H]([C@@H](CN1)O)N

Canonical SMILES

C1C(C(CN1)O)N

Origin of Product

United States

Scientific Research Applications

Biological Applications

1. Enzyme Mechanisms
Cis-4-Aminopyrrolidin-3-ol is utilized in studying enzyme mechanisms, particularly those involving amino acid transformations. Its structure allows for interactions that provide insights into enzyme kinetics and substrate specificity, making it a valuable tool in biochemical research.

2. Protein-Ligand Interactions
The compound plays a crucial role in investigating protein-ligand interactions. Understanding these interactions is essential for drug design, as they determine the efficacy and specificity of potential therapeutic agents. Research indicates that this compound can serve as an effective ligand in various biological assays.

3. Pharmaceutical Synthesis
this compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations makes it a versatile building block in the development of new drugs, particularly those targeting neurological disorders and metabolic diseases.

Case Studies

1. Enzymatic Resolution
A notable study demonstrated the use of lipases for the kinetic resolution of racemic pyrrolidines, including derivatives of this compound. This method exhibited good selectivity and enantioselectivity, showcasing its potential for producing enantiopure compounds essential for pharmacological applications.

2. Synthesis of Chiral Amines
Research has shown that transaminases can effectively convert racemic amines into chiral amines, with this compound serving as a substrate. This application highlights its role in asymmetric synthesis, which is vital for developing drugs with specific stereochemical configurations.

3. Biocatalysis
The compound has been employed in biocatalytic processes for synthesizing γ-hydroxy-α-amino acids. This illustrates its importance in creating safer and more efficient synthetic methods, reducing the need for hazardous reagents typically used in traditional chemical synthesis.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound and its derivatives:

SubstituentActivityIC50 (µM)Notes
Hydroxy groupHigh0.039Enhances solubility
Amino groupModerate0.013Critical for receptor binding
Alkyl substituentsVariable-Influence pharmacokinetics

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group in cis-4-aminopyrrolidin-3-ol acts as a nucleophile, participating in alkylation and acylation reactions:

  • Alkylation : Reacts with alkyl halides or sulfonates to form secondary amines. For example, treatment with methyl iodide yields N-methyl derivatives .

  • Acylation : Forms amides when exposed to acyl chlorides or anhydrides. Acetylation with acetic anhydride produces N-acetylated derivatives, enhancing stability for further transformations .

Example Reaction:

cis 4 Aminopyrrolidin 3 ol+R Xcis 4 R amino pyrrolidin 3 ol+HX\text{cis 4 Aminopyrrolidin 3 ol}+\text{R X}\rightarrow \text{cis 4 R amino pyrrolidin 3 ol}+\text{HX}

(Conditions: Base, room temperature or reflux; R = alkyl/aryl)

Oxidation and Reduction Reactions

The hydroxyl and amino groups undergo redox transformations:

  • Oxidation : The hydroxyl group can be oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄), forming 4-aminopyrrolidin-3-one .

  • Reduction : While the amino group is typically stable under reducing conditions, catalytic hydrogenation (H₂/Pd-C) can reduce unsaturated bonds in modified derivatives .

Key Data:

Reaction TypeReagentProductYield (%)Reference
OxidationCrO₃/H₂SO₄4-Aminopyrrolidin-3-one85
AcylationAcetic AnhydrideN-Acetyl-pyrrolidin-3-ol92

Ring-Opening and Cyclization

The pyrrolidine ring can undergo controlled ring-opening under acidic or basic conditions:

  • Acid-Catalyzed Ring-Opening : Treatment with HCl generates linear diamine intermediates, which can re-cyclize to form alternative heterocycles .

  • Base-Mediated Rearrangements : In ionic liquids (e.g., [bmim]OH), the ring opens via nucleophilic attack, enabling access to γ-lactams or spiropyrrolidines .

Mechanistic Insight :
Ring-opening proceeds through nucleophilic attack at the C-4 position, followed by proton transfer and reorganization (Fig. 1A) . Subsequent cyclization forms six-membered lactams or fused bicyclic structures .

Condensation and Cross-Coupling Reactions

This compound participates in multicomponent reactions (MCRs) and metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Palladium catalysts enable arylboronic acid coupling at the amino group, introducing aromatic substituents .

  • Mannich Reactions : Forms β-amino alcohol derivatives with aldehydes and ketones, useful in peptide mimetics.

Example Application :
Synthesizing spiropyrrolidine-cholesterol conjugates via 1,3-dipolar cycloaddition (Fig. 1B), which exhibit antimicrobial activity .

Stereochemical Influence on Reactivity

The cis-configuration of the amino and hydroxyl groups dictates regioselectivity and diastereoselectivity:

  • Diastereoselective Alkylation : Bulky electrophiles favor axial attack due to steric hindrance, yielding >90% cis-products .

  • Hydrogen Bonding Effects : Intramolecular H-bonding between –NH₂ and –OH stabilizes transition states, enhancing reaction rates.

Comparative Reactivity Table :

Substituent PositionReaction Rate (k, s⁻¹)Selectivity (cis:trans)Reference
cis-4-NH₂, 3-OH1.2 × 10⁻³95:5
trans-4-NH₂, 3-OH0.7 × 10⁻³60:40

Synthetic Methodologies

Recent advances leverage green chemistry and continuous flow systems:

  • Ionic Liquid Catalysis : [bmim]OH promotes one-pot syntheses with 85–92% yields and recyclability .

  • Flow Chemistry : Enables gram-scale production of Boc-protected derivatives (e.g., Cis-N-BOC-3,4-diaminopyrrolidine) with >99% purity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares cis-4-Aminopyrrolidin-3-ol with four structurally related compounds, highlighting key differences in molecular structure, substituents, and stereochemistry.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
This compound Not Available C₄H₁₀N₂O ~102.14 (estimated) Five-membered saturated ring; cis -NH₂ and -OH on C3 and C4; chiral centers.
2-Aminopyridin-3-ol 16867-03-1 C₅H₆N₂O 110.11 Aromatic pyridine ring; -NH₂ and -OH on C2 and C3; planar structure .
1-Cyclopropylpyrrolidin-3-amine 936221-78-2 C₇H₁₄N₂ 126.20 Pyrrolidine with cyclopropyl substituent on N1; -NH₂ on C3; no hydroxyl group .
cis-4-(Aminomethyl)piperidin-3-ol dihydrochloride 2068137-89-1 C₆H₁₆Cl₂N₂O 203.11 Six-membered piperidine ring; -CH₂NH₂ and -OH in cis configuration; dihydrochloride salt .
(S)-1-((S)-2-(4-Fluoro-phenyl)-2-(methylamino)ethyl)pyrrolidin-3-ol Not Available C₁₄H₂₀FN₂O 254.33 Complex pyrrolidine derivative with fluorophenyl and methylamino substituents; chiral centers .
Key Observations:

Ring Size and Saturation: Unlike 2-Aminopyridin-3-ol (aromatic), this compound has a saturated pyrrolidine ring, reducing planarity and increasing conformational flexibility .

Functional Groups : The cis -NH₂ and -OH groups distinguish it from 1-Cyclopropylpyrrolidin-3-amine (lacking -OH) and the dihydrochloride salt in (additional -CH₂NH₂ group) .

Salt Forms: The dihydrochloride salt in improves solubility but introduces ionic interactions absent in the free base form of this compound .

Preparation Methods

Chiral Oxazolidinone Intermediate Formation

The synthesis commences with the condensation of a chiral oxazolidinone (e.g., (4R)- or (4S)-benzyloxazolidinone) with α,β-unsaturated acid chlorides. The steric bulk of the oxazolidinone’s R1 group (isopropyl, benzyl, or adamantyl) dictates facial selectivity during the cycloaddition. For cis-4-Aminopyrrolidin-3-ol synthesis, cis-α,β-unsaturated acid chlorides are employed, ensuring the desired cis stereochemistry.

Azomethine Ylide Cycloaddition

The critical step involves the generation of azomethine ylides from N-benzyl-N-(methoxymethyl)trimethylsilylmethylamine (NBNMMA) under basic conditions. These ylides undergo stereoselective 1,3-dipolar cycloaddition with the chiral oxazolidinone-bound enoate, yielding a bicyclic intermediate. The reaction is conducted at −78°C in anhydrous tetrahydrofuran (THF), with lithium hexamethyldisilazide (LiHMDS) as the base.

Lithium Amide-Mediated Conjugate Addition

A complementary strategy, reported by Davies et al., leverages lithium amide conjugate additions to α,β-unsaturated esters for constructing 3,4-syn-substituted aminopyrrolidines. This method emphasizes modularity and enantioselectivity.

Enolate Formation and Alkylation

Lithium (S)-N-methyl-N-(α-methylbenzyl)amide is generated in situ from the corresponding amine and lithium tetramethylpiperidide (LiTMP). This chiral amide undergoes conjugate addition to methyl crotonate, producing a β-amino ester with >98% diastereomeric excess (de). The reaction’s success hinges on the low temperature (−78°C) and the steric profile of the lithium amide.

Cyclization and Reduction

The β-amino ester is cyclized via N-deallylation using palladium tetrakis(triphenylphosphine) (Pd(PPh3)4), forming a pyrrolidinone. Reduction with lithium aluminum hydride (LiAlH4) converts the lactam to the corresponding pyrrolidine. Hydrogenolytic removal of the N-benzyl group over Pd(OH)2/C yields this compound.

Performance Metrics :

  • Overall yield: 65% over five steps

  • Stereoselectivity: >98% de

  • Key innovation: Use of LiTMP for efficient enolate alkylation.

Multicomponent Reaction (MCR) Approach

Recent work by organic chemists has exploited MCRs for rapid assembly of pyrrolidine scaffolds. A representative protocol involves the condensation of ethyl glyoxylate, benzylamine, and formaldehyde in ethanol, followed by stereoselective reduction.

Imine Formation and Cyclization

The one-pot reaction generates a tetrahydropyridine intermediate via Knoevenagel condensation. Subsequent reduction with sodium cyanoborohydride (NaBH3CN) selectively hydrogenates the imine bond while preserving the hydroxyl group.

Stereoselective Hydroxylation

Epoxidation of the resulting dihydropyrrole with meta-chloroperbenzoic acid (mCPBA), followed by acid-catalyzed ring-opening, introduces the cis-diol moiety. Catalytic hydrogenation (H2/Pd-C) removes protecting groups, affording this compound.

Data Highlights :

  • Yield: 60% for the critical hydroxylation step

  • Stereoselectivity: 4:1 cis:trans ratio

  • Advantage: Operational simplicity and short reaction sequence.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield Stereoselectivity Complexity
1,3-Dipolar CycloadditionChiral auxiliaries, cycloaddition, hydrolysisModerate>98% eeHigh
Lithium Amide AdditionConjugate addition, cyclization, hydrogenolysis65%>98% deModerate
MCR ApproachMulticomponent reaction, stereoselective reduction60%4:1 cis:transLow

Q & A

Q. What are the standard synthetic routes for cis-4-Aminopyrrolidin-3-ol, and what parameters critically influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization or functional group transformations. For example, analogous pyrrolidine derivatives are synthesized via refluxing precursors (e.g., 4-6 in xylene with chloranil) at elevated temperatures (25–30 hours). Critical parameters include:
  • Solvent choice : Polar aprotic solvents (e.g., xylene) enhance reaction efficiency.
  • Temperature : Prolonged reflux ensures complete conversion.
  • Purification : Recrystallization from methanol or column chromatography improves purity .
  • Data Table :
ParameterExample ConditionsReference
SolventXylene
Reaction Time25–30 hours
Purification MethodRecrystallization (methanol)

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm stereochemistry and functional groups.
  • HPLC : Use a C18 column with a buffered mobile phase (e.g., ammonium acetate, pH 6.5) for purity assessment .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation of aerosols .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water contamination .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound derivatives?

  • Methodological Answer :
  • Molecular Docking : Simulate interactions with target receptors (e.g., enzymes) using software like AutoDock.
  • QSAR Studies : Corrogate structural features (e.g., substituent electronegativity) with activity data .
  • MD Simulations : Assess binding stability over time (nanosecond-scale trajectories) .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :
  • Triangulation : Cross-validate results using multiple assays (e.g., enzymatic inhibition + cell viability).
  • Meta-Analysis : Statistically aggregate data from independent studies to identify trends .
  • Batch Consistency : Ensure compound purity (>98% by HPLC) to exclude impurities as confounding factors .

Q. How to design structure-activity relationship (SAR) studies for this compound analogs?

  • Methodological Answer :
  • Scaffold Modification : Introduce substituents at the 3-OH or 4-NH2_2 positions to probe steric/electronic effects.
  • Pharmacophore Mapping : Identify critical hydrogen-bonding groups using X-ray crystallography .
  • In Vivo Testing : Prioritize analogs with >50% bioavailability in rodent models for further optimization.

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer :
  • Temperature : Store at –20°C in amber vials to prevent thermal degradation.
  • Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopic decomposition .
  • Long-Term Stability : Monitor via accelerated stability testing (40°C/75% RH for 6 months) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.